3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(pyridin-2-yl)methyl]propanoic acid
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Overview
Description
®-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-pyridin-2-YL-propionic acid is a compound that has garnered attention in the fields of chemistry and biochemistry This compound is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a pyridine ring, and a propionic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-pyridin-2-YL-propionic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of an amino acid with the Fmoc group, followed by coupling with a pyridine derivative. The reaction conditions often include the use of coupling agents such as isobutoxycarbonyl chloride (IBC-Cl) or acid chlorides .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput techniques can enhance the efficiency and yield of the production process. Additionally, purification methods such as crystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
®-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-pyridin-2-YL-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, ®-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-pyridin-2-YL-propionic acid is used as a building block for the synthesis of more complex molecules. Its Fmoc group makes it particularly useful in solid-phase peptide synthesis, where it serves as a protecting group for amino acids .
Biology
In biological research, this compound is employed in the study of protein-protein interactions and enzyme mechanisms. Its ability to form stable complexes with proteins makes it a valuable tool for probing biological systems .
Medicine
Its structural features allow it to interact with various biological targets, making it a candidate for the design of new therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and chemical processes .
Mechanism of Action
The mechanism of action of ®-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-pyridin-2-YL-propionic acid involves its interaction with specific molecular targets. The Fmoc group can form stable interactions with proteins, while the pyridine ring can participate in coordination with metal ions. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
- ®-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(3-fluoro-phenyl)-acetic acid
- ®-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-1-yl-acetic acid
Uniqueness
Compared to similar compounds, ®-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-pyridin-2-YL-propionic acid stands out due to its unique combination of functional groups. The presence of both the Fmoc group and the pyridine ring provides it with distinct chemical and biological properties, making it a versatile molecule for various applications .
Properties
IUPAC Name |
2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-pyridin-2-ylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c27-23(28)16(13-17-7-5-6-12-25-17)14-26-24(29)30-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,16,22H,13-15H2,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUYGVQCMBHNIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=CC=CC=N4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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